ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the condensation of 2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-carbaldehyde with ethyl 4-aminobenzoate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromene ring can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the cyano group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
Uniqueness
Ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene ring, cyano group, and hydroxyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
300393-97-9 |
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Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 4-[(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C26H21N3O4/c1-2-32-26(31)17-8-10-19(11-9-17)29-15-18-12-20-23(13-22(18)30)33-25(28)21(14-27)24(20)16-6-4-3-5-7-16/h3-13,15,24,30H,2,28H2,1H3 |
InChI Key |
ZAYFZQOCNPVBDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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